Ascr#18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ascr#18 是一种线虫信息素,属于线虫素家族。这些化合物在线虫的交流和行为调节中起着至关重要的作用。 This compound 尤其重要,因为它在诱导植物对病原体的穿透前防御方面发挥作用 .

准备方法

Ascr#18 的合成采用了一种模块化且可扩展的方法。 一种常见的中间体是从市售的 L-鼠李糖通过一系列步骤合成的,包括原酯化、苄基化和原酯重排 。然后使用该中间体通过进一步的化学修饰来生产各种线虫素,包括 this compound。

化学反应分析

Ascr#18 经历了几种类型的化学反应,包括氧化和还原。 它是线虫秀丽隐杆线虫的代谢物,参与各种生物过程 。 该化合物可以被植物代谢产生化学信号,以驱除线虫并减少感染 .

科学研究应用

Ascr#18 具有广泛的科学研究应用。 它被用于研究植物-线虫相互作用,已被证明可以诱导作物对微生物病原体和害虫的抗性 。 此外,this compound 用于研究线虫的行为和交流,为这些过程背后的分子机制提供了见解 .

作用机制

Ascr#18 的作用机制与其作为信号分子的作用有关。它由线虫分泌到根际,在那里它激活植物的免疫反应。 这包括在受攻击的气孔处积累过氧化氢,这有助于防止病原体穿透 。 该化合物也由植物代谢产生更短的侧链线虫素,赋予线虫驱避性 .

相似化合物的比较

Ascr#18 是线虫素家族的一部分,其中包括其他化合物,如 Ascr#1、Bhas#18 和 Dhas#18 。这些化合物具有相似的结构,但在它们的侧链和官能团方面有所不同,导致它们的生物活性有所不同。 This compound 在诱导植物对多种病原体的强抗性方面是独一无二的 .

生物活性

Ascr#18 is a nematode-derived ascaroside that has garnered attention for its significant biological activity, particularly in plant defense mechanisms. This article delves into the biological activity of this compound, focusing on its roles in enhancing plant resistance to pathogens and its metabolic interactions within plant systems.

Overview of this compound

This compound is a signaling molecule secreted by plant-parasitic nematodes, which plays a crucial role in mediating plant responses to biotic stress. Its primary function is to trigger defense mechanisms in various plant species, thereby enhancing their resistance to a range of pathogens including bacteria, fungi, and nematodes.

The biological activity of this compound involves several key mechanisms:

- Induction of Defense Responses : this compound activates plant defense pathways, leading to the expression of genes associated with pathogen resistance. For instance, it has been shown to induce the accumulation of transcripts for defense-related genes such as β-1,3-glucanase and GST in tomato plants .

- Metabolic Interactions : Plants metabolize this compound to generate chemical signals that can repel nematodes and other pathogens. This metabolic conversion is essential for the enhanced resistance observed in treated plants .

- Concentration-Dependent Effects : The effectiveness of this compound is concentration-dependent. Studies indicate that lower concentrations (1-10 nM) provide optimal protection against pathogens like Phytophthora infestans, while higher concentrations may diminish this protective effect .

1. Resistance in Tomato Plants

A study demonstrated that pretreatment with this compound significantly reduced infection rates in tomato plants exposed to P. infestans. The results showed a marked decrease in sporangia number and lesion size when roots were treated with 10 nM this compound for 48 hours prior to pathogen inoculation .

| Treatment Concentration | Sporangia Count | Lesion Size |

|---|---|---|

| Control | High | Large |

| 1 nM | Moderate | Moderate |

| 10 nM | Low | Small |

2. Arabidopsis Response

In Arabidopsis, this compound treatment resulted in increased resistance against Pseudomonas syringae (Pst). The study indicated that root pretreatment with this compound at concentrations around 1 μM led to significant reductions in bacterial growth in leaves .

3. Nematode Behavior Modification

Research also highlighted how this compound affects nematode behavior. When plant roots were pretreated with this compound, the number of second-stage larvae of Meloidogyne incognita contacting the roots was significantly reduced, indicating a repellent effect mediated by the compound .

Summary of Findings

The biological activity of this compound demonstrates its potential as a biopesticide or natural defense enhancer in agriculture. Its ability to induce systemic resistance in plants against various pathogens while modulating nematode behavior presents a promising avenue for sustainable agricultural practices.

属性

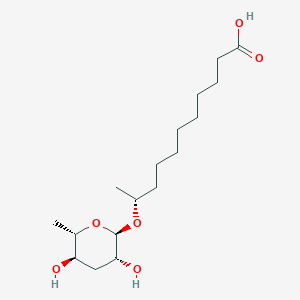

IUPAC Name |

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWSOYISAIFOZ-JRBZFYFNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。